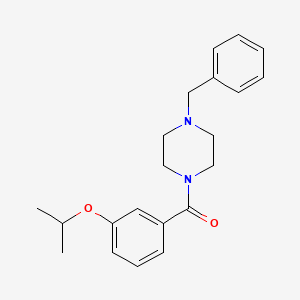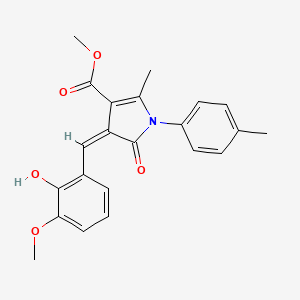![molecular formula C15H15ClN2O3 B4721820 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4721820.png)
1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone
Overview
Description
1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone, also known as Cmpd 14, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In
Mechanism of Action
The mechanism of action of 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Inhibition of these enzymes and pathways can lead to the suppression of various biological processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. These effects are thought to be mediated through the inhibition of various enzymes and signaling pathways, as discussed above.
Advantages and Limitations for Lab Experiments
One advantage of using 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 in lab experiments is its wide range of potential applications, as discussed above. Another advantage is its relatively simple synthesis method, which makes it readily available for use in research. However, one limitation of using 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14. One direction is the further exploration of its anti-inflammatory properties, particularly in the context of chronic inflammatory diseases such as rheumatoid arthritis. Another direction is the investigation of its potential as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, the study of 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14's effects on other biological processes, such as metabolism and cell signaling, may yield new insights into its potential applications in scientific research.
Scientific Research Applications
1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In pharmacology, 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 has been shown to have potential as an anti-cancer agent by inducing apoptosis in cancer cells. In biochemistry, 1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone 14 has been studied for its ability to inhibit the activity of certain enzymes, such as aldose reductase, which is involved in the development of diabetic complications.
properties
IUPAC Name |
1-[3-acetyl-1-(3-chloro-4-methoxyphenyl)-5-methylpyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-8-14(9(2)19)15(10(3)20)17-18(8)11-5-6-13(21-4)12(16)7-11/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTQUQMGEDNAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)OC)Cl)C(=O)C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-methoxybenzoyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4721746.png)
![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B4721761.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4721769.png)
![2-(allylthio)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4721781.png)
![N'-(2-bromobenzylidene)-4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzohydrazide](/img/structure/B4721782.png)
![6-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4721788.png)
![N-(sec-butyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4721796.png)
![2-[(5-{2-[(cyclohexylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4721804.png)

![ethyl 1-[5-(4-tert-butylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4721817.png)
![N-(2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4721830.png)
![4-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4721837.png)
![1-allyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4721838.png)